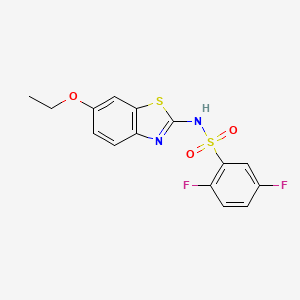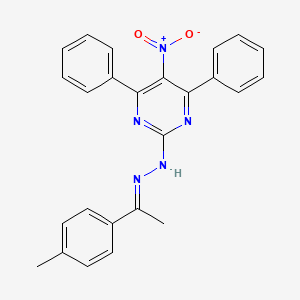
N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine. Diflunisal has been extensively studied for its therapeutic potential in various diseases, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
Mecanismo De Acción
Diflunisal exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and play a role in pain and fever. By inhibiting COX, diflunisal reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and reduction of inflammation. In addition, diflunisal has been shown to have antioxidant and neuroprotective effects, which may contribute to its therapeutic potential in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diflunisal has several advantages for lab experiments, including its high purity and stability, and its well-documented mechanism of action. However, diflunisal also has some limitations, including its potential for toxicity at high doses, and its potential for interaction with other drugs.
Direcciones Futuras
There are several future directions for research on diflunisal, including:
1. Development of more potent and selective COX inhibitors.
2. Investigation of the neuroprotective effects of diflunisal in other neurodegenerative diseases.
3. Evaluation of the potential of diflunisal as a chemopreventive agent for cancer.
4. Investigation of the potential of diflunisal as a therapeutic agent for other inflammatory diseases, such as inflammatory bowel disease.
5. Development of new formulations of diflunisal that improve its bioavailability and reduce its potential for toxicity.
Métodos De Síntesis
Diflunisal is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine in the presence of a suitable solvent and base. The reaction proceeds via the formation of an intermediate urea, which is then converted to the final product by hydrolysis. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Diflunisal has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, and Alzheimer's disease. In osteoarthritis, diflunisal has been shown to reduce pain and inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. In rheumatoid arthritis, diflunisal has been shown to reduce joint swelling and stiffness, and improve physical function. In Alzheimer's disease, diflunisal has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of the disease.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBONBIPINSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)


![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)



![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)



